The compound is sourced from the methylation of 4,4'-methylenedianiline using dimethyl carbonate as a methylating agent. It falls under the category of aromatic amines and is associated with potential health risks, including carcinogenicity, as noted by regulatory bodies such as the California Office of Environmental Health Hazard Assessment.
The synthesis of 4,4'-Methylenebis(N,N-dimethylaniline) typically involves the N,N-methylation of 4,4'-methylenedianiline with dimethyl carbonate. The following parameters are crucial for the synthesis:
The process involves stirring the reactants under controlled conditions to facilitate the methylation reaction, leading to the formation of the desired product along with minor by-products.
The molecular structure of 4,4'-Methylenebis(N,N-dimethylaniline) features a central methylene bridge connecting two N,N-dimethylamino phenyl groups. The structural representation can be denoted using SMILES notation as CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C
. Key structural characteristics include:
4,4'-Methylenebis(N,N-dimethylaniline) participates in various chemical reactions:
The mechanism of action for the synthesis of 4,4'-Methylenebis(N,N-dimethylaniline) involves nucleophilic attack by the nitrogen atom of the amine on the electrophilic carbon atom of dimethyl carbonate. This reaction proceeds through:
This pathway is facilitated by the presence of the sodium Y zeolite catalyst which enhances reaction kinetics and selectivity .
The physical and chemical properties of 4,4'-Methylenebis(N,N-dimethylaniline) are summarized as follows:
Property | Value |
---|---|
Melting Point | 85°C to 88°C |
Boiling Point | 155°C to 157°C (at 0.1 mmHg) |
Flash Point | 178°C (352°F) |
Solubility | Soluble in methanol; insoluble in water |
Density | Approx. |
Purity | ≥98% |
These properties indicate its stability under standard conditions but highlight precautions necessary due to its potential toxicity .
4,4'-Methylenebis(N,N-dimethylaniline) has diverse applications across several fields:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0